2H-1,4-Oxazin-3-amine, 5,6-dihydro-

Übersicht

Beschreibung

2H-1,4-Oxazin-3-amine, 5,6-dihydro- is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-1,4-Oxazin-3-amine, 5,6-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Oxazin-3-amine, 5,6-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

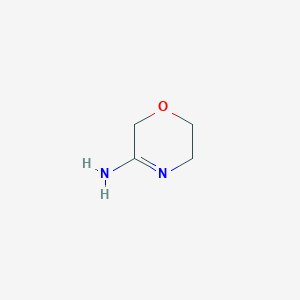

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, is a heterocyclic compound featuring a six-membered ring containing nitrogen and oxygen. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound's molecular formula is , and it is characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom of the oxazine ring. This structure contributes to its unique chemical properties, influencing its biological activity.

The biological activity of 2H-1,4-oxazin-3-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, potentially affecting various biochemical pathways. Its ability to form stable complexes with biological molecules enhances its utility in biochemical research and therapeutic contexts.

Biological Activity Overview

Research has shown that 2H-1,4-oxazin-3-amine exhibits broad-spectrum bioactivities. These include:

- Antiviral Activity : The compound has demonstrated efficacy against viruses, including tobacco mosaic virus (TMV), with an effective concentration (EC50) indicating significant curative activity .

- Antibacterial Activity : Studies have reported inhibitory effects against various bacteria, with some derivatives showing particularly low EC50 values against pathogens like Pseudomonas syringae and others .

- Antifungal Activity : The compound has also shown promise in inhibiting fungal growth, as evidenced by morphological changes observed under scanning electron microscopy when treated with specific concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the oxazine class:

- Antiviral Efficacy :

- Anticancer Potential :

- Mechanistic Insights :

Comparative Analysis

A comparison of 2H-1,4-oxazin derivatives with similar compounds highlights distinct biological activities:

| Compound Name | Antiviral Activity | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| 2H-1,4-Oxazin | Moderate | High | Moderate |

| Benzoxazin | High | Moderate | High |

This table illustrates that while both classes exhibit significant bioactivity, specific derivatives may excel in particular areas.

Wissenschaftliche Forschungsanwendungen

The applications of 5,6-dihydro-2H-1,4-oxazin-3-amine derivatives are primarily focused on their potential as inhibitors of beta-secretase, an enzyme crucial in Alzheimer's disease pathology . These compounds are investigated for pharmaceutical applications due to their biological activity.

Pharmaceutical Applications

- Alzheimer's Disease Treatment Derivatives of 5,6-dihydro-2H-[1,4]oxazin-3-ylamine are explored as inhibitors of beta-secretase (BACE), also known as beta-site amyloid cleaving enzyme. Inhibition of beta-secretase is crucial for preventing the production of Aβ1-42, which is implicated in Alzheimer's disease (AD) . The compounds are potentially useful in treating Alzheimer's disease, mild cognitive impairment, senility, dementia, and other related conditions .

- Inhibitors of Beta-Secretase: These compounds act as inhibitors of beta-secretase, also known as beta-site amyloid cleaving enzyme, BACE, BACE1, Asp2, or memapsin 2 .

- Treatment of Various Dementias: They show promise in the treatment of Alzheimer's disease, mild cognitive impairment, senility, dementia associated with stroke, dementia with Lewy bodies, Down's syndrome, dementia associated with Parkinson's disease, and dementia associated with beta-amyloid .

- BACE1 and BACE2 Inhibition: Certain derivatives exhibit BACE1 and/or BACE2 inhibitory activity . Such compounds can be used in the therapeutic and/or prophylactic treatment of diseases and disorders characterized by elevated β-amyloid levels and/or β-amyloid oligomers and/or β-amyloid plaques and further deposits, particularly Alzheimer's disease. They may also be effective against type 2 diabetes and other metabolic disorders .

Underlying Science

- Enzyme Inhibition: Initial studies suggest that N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine exhibits promising biological activities and has been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways.

- Oxazine Class Activity: Compounds in the oxazine class have demonstrated activity against beta-secretase enzymes, which are crucial in Alzheimer's disease pathology.

*Nitroso dienophiles reacted with sorbic acid to yield 3,6-dihydro-1,2-oxazines, which were then treated with OsO4 to produce dihydroxyoxazines .

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-1,4-oxazin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPFSXJBOSOUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.